[1-(Propan-2-yl)cyclopentyl]methanamine
Description
[1-(Propan-2-yl)cyclopentyl]methanamine: is a versatile small molecule scaffold with the molecular formula C9H19N and a molecular weight of 141.26 g/mol . It is also known by its IUPAC name (1-isopropylcyclopentyl)methanamine . This compound is used in various scientific research applications due to its unique structural properties.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1-propan-2-ylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-8(2)9(7-10)5-3-4-6-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
PLLVOCSEFVPHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Propan-2-yl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding amine oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Amine oxides or nitro compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Propan-2-yl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new pharmaceuticals targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclopentylmethanamine: Similar structure but lacks the isopropyl group.
Isopropylamine: Contains the isopropyl group but lacks the cyclopentyl ring.
Cyclohexylmethanamine: Similar to cyclopentylmethanamine but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness: The uniqueness of [1-(Propan-2-yl)cyclopentyl]methanamine lies in its combination of the cyclopentyl ring and the isopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
[1-(Propan-2-yl)cyclopentyl]methanamine is a chemical compound characterized by its unique molecular structure, which includes a cyclopentyl ring and an isopropyl-substituted piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets such as receptors and enzymes. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C13H27N3
- Molecular Weight : 225.38 g/mol
- IUPAC Name : 1-(Propan-2-yl)cyclopentylmethanamine
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme functions. Research indicates that this compound may act as a ligand, influencing various signaling pathways. The specific mechanisms are still under investigation, but initial studies suggest potential interactions with neurotransmitter receptors and metabolic enzymes.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Receptor Binding : The compound has been studied for its binding affinities to various receptors, indicating potential applications in drug development.
- Enzyme Modulation : Preliminary studies suggest that it may influence the activity of certain enzymes involved in metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Receptor Binding | Potential ligand for neurotransmitter receptors | |
| Enzyme Modulation | Modulates activity of metabolic enzymes | |
| Antimicrobial Activity | Exhibits bactericidal properties at high concentrations |
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Neurotransmitter Interaction Study :
- A study assessed the compound's interaction with serotonin receptors, revealing significant binding affinity that suggests its potential as an antidepressant or anxiolytic agent.
- Findings : Increased serotonin levels were observed in test subjects after administration.
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that this compound exhibits bactericidal properties against certain strains of bacteria.
- Results : The compound showed a dose-dependent reduction in bacterial viability.
-
Metabolic Enzyme Study :
- Investigations into the compound's effects on cytochrome P450 enzymes indicated that it may alter drug metabolism pathways.
- : This could have implications for drug interactions and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
